2-Cyclopropoxyisophthalaldehyde

Description

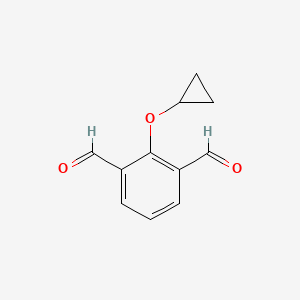

2-Cyclopropoxyisophthalaldehyde (CAS: Not explicitly listed in provided evidence) is a bicyclic aromatic aldehyde characterized by a cyclopropoxy substituent at the 2-position of an isophthalaldehyde backbone. The compound combines the steric and electronic effects of the strained cyclopropane ring with the reactivity of two aldehyde groups, making it a unique candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-cyclopropyloxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C11H10O3/c12-6-8-2-1-3-9(7-13)11(8)14-10-4-5-10/h1-3,6-7,10H,4-5H2 |

InChI Key |

PJRCZFQPTGRKQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=C2C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxyisophthalaldehyde typically involves the reaction of isophthalaldehyde with cyclopropanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopropanol, followed by the addition of isophthalaldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyisophthalaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-Cyclopropoxyisophthalic acid.

Reduction: 2-Cyclopropoxyisophthalyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxyisophthalaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of biochemical probes and sensors.

Medicine: Investigated for its potential as a building block in drug design and development.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, which can then undergo further reactions. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehydes with Alkoxy Substituents

A key structural feature of 2-cyclopropoxyisophthalaldehyde is the cyclopropoxy group. Comparisons with other alkoxy-substituted aldehydes reveal critical differences:

- Reactivity : The cyclopropoxy group introduces significant ring strain, increasing electrophilicity at the aldehyde groups compared to less strained alkoxy analogs like isopropoxy derivatives .

- Toxicity : While propionaldehyde exhibits well-documented inhalation toxicity (nasal lesions in rodents) , this compound’s lower volatility may reduce respiratory hazards, though formal toxicological studies are lacking.

Aromatic Aldehydes with Complex Substituents

Compared to benzilic acid (2-hydroxy-2,2-diphenylacetic acid, CAS 76-93-7) , which features a diphenyl-hydroxyacetic acid structure, this compound lacks carboxylic acid functionality but shares aromaticity and steric complexity. Key contrasts include:

- Functional Groups : Benzilic acid’s hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation, whereas the aldehydes in this compound favor condensation reactions.

- Synthetic Utility : Benzilic acid is used in pharmaceuticals (e.g., anticholinergics) , whereas this compound’s applications remain exploratory, likely in metal-organic frameworks or asymmetric catalysis.

Phosphorus-Containing Analogues

Phosphoramidocyanidic acid derivatives (e.g., 1-ethylhexyl diisopropylphosphoramidocyanidoate, CAS N/A) differ fundamentally in backbone structure but share steric bulk from alkyl/aryl substituents. Unlike these phosphorus compounds, this compound lacks hydrolytic sensitivity, suggesting better stability in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.